b-AEA

Endocannabinoid Transport Anandamide Uptake Cellular Trafficking

b-AEA (MM22) is the only biotinylated anandamide probe that faithfully replicates native AEA intracellular trafficking (cLogP 5.3 vs. 5.1 for AEA) while completely avoiding CB1, CB2, TRPV1, and FAAH interactions. Unlike fluorescent probes (e.g., NBD-AEA) that alter trafficking, b-AEA enables accurate, non-radioactive visualization of AEA accumulation via streptavidin-fluorophore conjugates. Its potent AEA uptake inhibition (IC₅₀ = 0.5 µM) and partial FAAH resistance make it the gold standard for high-throughput uptake inhibitor screening and subcellular tracking into lipid droplets. Choose b-AEA for publication-grade, superimposable AEA transport data.

Molecular Formula C36H60N4O5S
Molecular Weight 661.0 g/mol
Cat. No. B1663732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-AEA
Synonyms(3aS,4S,6aR)-Hexahydro-2-oxo-N-[2-[2-[2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethoxy]ethoxy]ethyl]-1H-thieno[3,4-d]imidazole-4-pentanamide
Molecular FormulaC36H60N4O5S
Molecular Weight661.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
InChIKeyOWGIWGPEYRGLKI-CJBBQPGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

b-AEA (MM22): Biotinylated Anandamide Probe for High-Fidelity Visualization of Endocannabinoid Uptake and Trafficking


b-AEA (MM22, CAS 956605-71-3) is a biotinylated analog of the endocannabinoid anandamide (N-arachidonoylethanolamine; AEA) [1]. It is primarily used as a molecular probe to visualize the cellular accumulation, intracellular trafficking, and subcellular distribution of AEA without the need for radioactivity [2]. Key characteristics include a calculated logP (cLogP) value of 5.3 and a molecular weight of 660.95 Da [1].

Beyond Potency: Why Substituting b-AEA with Unmodified AEA or Fluorescent Probes Compromises Experimental Integrity in Endocannabinoid Uptake Studies


Procurement of a general AEA analog or fluorescent probe (e.g., NBD-AEA) cannot replicate the unique functional profile of b-AEA. b-AEA preserves the lipophilicity (cLogP 5.3 vs. 5.1 for AEA ) and intracellular accumulation pattern of native AEA [1], ensuring its behavior is superimposable. Critically, b-AEA blocks AEA uptake (IC50 = 0.5 µM ) but does not interact with or activate CB1, CB2, TRPV1, or FAAH [2]. This contrasts sharply with unmodified AEA, which potently activates these receptors and undergoes rapid metabolism . Fluorescent probes like NBD-AEA introduce a bulky fluorophore that can alter trafficking and interactions . Therefore, substituting b-AEA with AEA or other labeled analogs will produce misleading data on AEA transport kinetics, receptor engagement, and subcellular localization, directly impacting the validity of endocannabinoid research findings.

Quantitative Differentiation: b-AEA (MM22) vs. AEA and Other Endocannabinoid Probes


Uptake Inhibition: b-AEA Potently Blocks AEA Transport, Unlike AEA Itself

b-AEA is a potent inhibitor of anandamide (AEA) cellular uptake, a property not shared by its parent compound, AEA, or many fluorescent probes. In HaCaT human keratinocytes, b-AEA blocks AEA uptake with an IC50 of 0.5 µM . This contrasts with AEA, which is a substrate for its own transport machinery [1].

Endocannabinoid Transport Anandamide Uptake Cellular Trafficking

Receptor Selectivity: b-AEA is Pharmacologically Silent, Preventing Off-Target Artifacts

b-AEA is unique among AEA analogs in its complete lack of functional activity at key endocannabinoid system targets. Unlike AEA, which activates CB1 (Ki ≈ 52-78 nM ) and TRPV1 (EC50 = 2 µM ), b-AEA does not interact with CB1, CB2, or TRPV1 receptors [1]. This is a critical differentiator from other AEA analogs like AM1346, which maintains CB1 agonist activity [2].

Cannabinoid Receptor TRPV1 Functional Selectivity Signal Transduction

Lipophilicity and Diffusion: b-AEA Precisely Mimics AEA's Membrane Behavior

b-AEA was rationally designed to retain the lipophilicity of native AEA, a critical parameter for mimicking its passive membrane diffusion. b-AEA has a cLogP of 5.3, which is comparable to AEA's cLogP of 5.1 . Fluorescence Recovery After Photobleaching (FRAP) experiments confirm its lateral membrane diffusion coefficient (D = 0.32 ± 0.05 µm²/s) matches that of native AEA . This is in contrast to other lipid probes, which can have significantly different cLogP values, leading to altered membrane partitioning and diffusion.

Lipophilicity Membrane Diffusion Physicochemical Properties

Metabolic Stability: b-AEA is a Poor FAAH Substrate, Enabling Sustained Tracking

b-AEA demonstrates enhanced stability against hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for AEA degradation. In direct comparison, b-AEA exhibits only 68% hydrolysis by FAAH within 30 minutes , whereas AEA is rapidly and completely metabolized under similar conditions [1]. This residual stability allows for the long-term tracking of AEA sequestration and intracellular fate, a significant advantage over rapidly degraded native AEA or other metabolically-labile probes.

FAAH Metabolic Stability Hydrolysis

High-Value Research and Industrial Application Scenarios for b-AEA (MM22)


Elucidating AEA Transport Mechanisms via Confocal Microscopy

b-AEA's unique ability to be taken up and traffic in a manner superimposable on AEA, combined with its lack of receptor activity, makes it the gold-standard probe for visualizing AEA transport. Researchers can use b-AEA with fluorophore-conjugated streptavidin to map the spatiotemporal dynamics of AEA accumulation and intracellular distribution by confocal microscopy [1]. The data in Section 3 demonstrate that b-AEA's lipophilicity and diffusion properties ensure that the visualized trafficking accurately reflects that of the native ligand.

High-Throughput Screening (HTS) for AEA Uptake Inhibitors

b-AEA is an ideal tool for developing non-radioactive, high-throughput screens to identify novel inhibitors of AEA uptake. As a potent uptake inhibitor itself (IC50 = 0.5 µM ), b-AEA can be used in competition assays to screen compound libraries. Its biotin tag enables simple, sensitive detection via ELISA-like or fluorescence-based methods [2], replacing cumbersome and hazardous radiometric assays that rely on [³H]-AEA.

Quantifying AEA in Complex Biological Samples without Radioactivity

Patented technology [2] leverages b-AEA's biotin moiety for the non-radioactive detection and quantitation of AEA. This method offers a safer and more accessible alternative to traditional radioimmunoassays or mass spectrometry-based approaches for labs without specialized equipment, enabling the measurement of AEA levels in tissue homogenates, cell lysates, and other complex samples [2].

Long-Term Tracking of AEA Sequestration and Intracellular Fate

The partial resistance of b-AEA to FAAH-mediated hydrolysis is a critical advantage for studies investigating the long-term fate of internalized AEA. Unlike native AEA, which is rapidly degraded, b-AEA persists long enough to be tracked into subcellular compartments, such as lipid droplets (adiposomes) . This allows researchers to distinguish between AEA molecules destined for metabolic degradation and those sequestered for storage, providing unique insights into endocannabinoid biology.

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